![molecular formula C12H17N3O3 B2869494 Ethyl 4-(pyridazin-3-yloxy)piperidine-1-carboxylate CAS No. 1797270-56-4](/img/structure/B2869494.png)
Ethyl 4-(pyridazin-3-yloxy)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-(pyridazin-3-yloxy)piperidine-1-carboxylate is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has shown promising results in various scientific research studies, making it a subject of interest for researchers worldwide.
Scientific Research Applications
Anti-Tubercular Agents
Ethyl 4-(pyridazin-3-yloxy)piperidine-1-carboxylate: derivatives have been explored for their potential as anti-tubercular agents. These compounds are designed to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). The derivatives exhibit significant activity against TB with inhibitory concentrations (IC) that are promising for further development .
Synthesis of Piperidine Derivatives
The compound serves as a precursor in the synthesis of various piperidine derivatives. These derivatives are crucial in the pharmaceutical industry, as they form the backbone of many drugs and alkaloids. The synthesis process involves intra- and intermolecular reactions leading to substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Pharmacological Applications
Piperidine derivatives, including those derived from Ethyl 4-(pyridazin-3-yloxy)piperidine-1-carboxylate , are present in more than twenty classes of pharmaceuticals. They play a significant role in drug design due to their diverse pharmacological activities, which include analgesic, anticonvulsant, anti-inflammatory, and antipsychotic effects .
Drug Discovery and Development
This compound is used in drug discovery and development processes. Its derivatives are evaluated for biological activity and potential as drug candidates. The piperidine moiety is a common feature in many drugs, making this compound a valuable asset in medicinal chemistry research .
Biological Activity Studies
Researchers utilize Ethyl 4-(pyridazin-3-yloxy)piperidine-1-carboxylate to study biological activities of new compounds. It’s a key component in the development of new molecules with potential therapeutic effects. The studies often involve assessing the efficacy and safety of the derivatives in various biological models .
Chemical Reagent
In chemical research, this compound is used as a reagent for various chemical reactions. It’s involved in the formation of bonds, functional groups, or other chemical transformations essential for creating complex molecules with specific properties .
Material Science Applications
The derivatives of Ethyl 4-(pyridazin-3-yloxy)piperidine-1-carboxylate may also find applications in material science. They can be used to modify the properties of materials or to create new materials with desired characteristics for industrial applications .
Educational and Research Tool
Lastly, this compound is used as an educational tool in academic settings. It helps students and researchers understand the principles of organic synthesis, reaction mechanisms, and the pharmacological implications of piperidine derivatives .
Mechanism of Action
Target of Action
Ethyl 4-(pyridazin-3-yloxy)piperidine-1-carboxylate is a complex compound with a structure that includes a piperidine ring
Mode of Action
It is presumed that the compound interacts with its targets in a way that leads to changes in cellular function .
Biochemical Pathways
Compounds with similar structures have been shown to have numerous practical applications .
properties
IUPAC Name |
ethyl 4-pyridazin-3-yloxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-2-17-12(16)15-8-5-10(6-9-15)18-11-4-3-7-13-14-11/h3-4,7,10H,2,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTRVXYVOQSTIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)OC2=NN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(pyridazin-3-yloxy)piperidine-1-carboxylate |
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